EA4

Vue d'ensemble

Description

Le composé "EA4" désigne un cation stabilisé impliqué dans les réactions d'addition électrophile. Ce composé est important en chimie organique en raison de ses propriétés uniques et de ses modes de réactivité, en particulier dans le contexte de l'addition électrophile aux alcènes .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La préparation de l'EA4 implique la stabilisation des cations par addition électrophile aux alcènes. Ce processus nécessite généralement le don de la paire d'électrons de liaison π de l'alcène à un électrophile. Les électrophiles courants utilisés dans cette réaction comprennent le brome, qui réagit facilement avec les alcènes . Les conditions réactionnelles impliquent souvent le goutte-à-goutte d'une solution de brome dans une solution de l'alcène, ce qui entraîne la disparition de la couleur rouge-brun du brome, indiquant la formation du cation stabilisé .

Méthodes de production industrielle

La production industrielle de l'this compound peut impliquer des réactions d'addition électrophile à grande échelle utilisant des conditions similaires à celles décrites ci-dessus. Le processus est optimisé pour l'efficacité et le rendement, garantissant la formation stable du cation.

Analyse Des Réactions Chimiques

Types de réactions

L'EA4 subit plusieurs types de réactions chimiques, notamment :

Addition électrophile : La principale réaction impliquant l'this compound est l'addition électrophile aux alcènes.

Réactions de substitution : L'this compound peut également participer à des réactions de substitution où le cation stabilisé est remplacé par un autre nucléophile.

Réactifs et conditions courants

Brome : Utilisé comme électrophile dans les réactions d'addition électrophile.

Nucléophiles : Divers nucléophiles peuvent réagir avec le cation stabilisé dans les réactions de substitution.

Principaux produits

Les principaux produits formés à partir de ces réactions dépendent de l'électrophile et du nucléophile spécifiques utilisés. Par exemple, la réaction avec le brome entraîne généralement la formation d'un alcane bromé .

Applications de la recherche scientifique

L'this compound a plusieurs applications de recherche scientifique, notamment :

Chimie : Utilisé dans l'étude des réactions d'addition électrophile et de la stabilisation des cations.

Industrie : Applications dans la synthèse de divers produits chimiques par des réactions d'addition électrophile.

Mécanisme d'action

Le mécanisme d'action de l'this compound implique la stabilisation des cations par addition électrophile. Les cibles moléculaires comprennent les alcènes, qui donnent leur paire d'électrons de liaison π à l'électrophile, ce qui entraîne la formation d'un cation stabilisé . Ce processus est facilité par les propriétés uniques de l'électrophile et de l'alcène impliqués.

Applications De Recherche Scientifique

Environmental Applications

EA4 has been utilized in environmental management practices, particularly in improving sustainability metrics. One notable application is in the assessment of labor practices in healthcare settings, where this compound is integrated into frameworks designed to enhance environmental consumption improvement and effective work practices .

Key Findings:

- Sustainability Indicators : this compound contributes to the development of indicators that assess the sustainability of medical practices, ensuring compliance with social responsibility standards and applicable legislation .

- Pilot Implementations : The practical validation of theoretical studies using this compound has shown promising results in hospitals, indicating its potential for broader environmental applications.

Healthcare Innovations

In healthcare, this compound has been linked to enhancing patient-specific issues management and local opinion leader engagement. This integration aims to improve overall healthcare delivery by aligning practices with patient needs and community expectations .

Case Study:

- A study implemented a new reference framework incorporating this compound in a hospital setting, which led to improved evaluation grids for medical services and continuous improvement indicators. This approach demonstrated significant enhancements in service provision quality .

Material Science

In the realm of materials science, this compound is being explored for its potential to improve construction materials. For instance, research on biobased mortars indicates that the incorporation of agricultural byproducts can significantly reduce the environmental impact associated with traditional cementitious materials .

Data Table: Applications of this compound in Material Science

| Application Area | Description | Impact |

|---|---|---|

| Biobased Mortars | Use of agricultural byproducts to enhance mortars | Reduced environmental footprint |

| Water-Cement Ratio | Studies on optimal W/C ratios with mucilage | Improved setting times and material strength |

Mécanisme D'action

The mechanism of action of EA4 involves the stabilization of cations through electrophilic addition. The molecular targets include alkenes, which donate their π-bonding electron pair to the electrophile, resulting in the formation of a stabilized cation . This process is facilitated by the unique properties of the electrophile and the alkene involved.

Comparaison Avec Des Composés Similaires

Composés similaires

EA1 : Un autre cation stabilisé impliqué dans les réactions d'addition électrophile.

EA2 : Similaire à l'EA4 mais avec des propriétés électrophile différentes.

EA3 : Implique différents nucléophiles dans les réactions de substitution.

Unicité de l'this compound

L'this compound est unique en raison de ses propriétés de stabilisation spécifiques et de ses modes de réactivité dans les réactions d'addition électrophile. Sa capacité à former des cations stables avec divers électrophiles en fait un composé précieux dans la recherche en chimie organique .

Activité Biologique

The compound EA4, particularly recognized as a peptide derived from rainbow trout's pro-insulin-like growth factor (pro-IGF-I), has garnered attention for its diverse biological activities. This article synthesizes findings from various studies to elucidate the biological effects of this compound, focusing on its mechanisms of action, therapeutic potential, and implications in cancer biology.

Overview of this compound

This compound is a peptide that plays a significant role in cellular interactions and signaling pathways. Its primary functions include promoting cell attachment, influencing growth factor signaling, and exhibiting anti-inflammatory properties. Research indicates that this compound can modulate various biological processes, making it a candidate for therapeutic applications in oncology and regenerative medicine.

1. Cell Adhesion and Migration

This compound has been shown to enhance the attachment of breast cancer cells (MDA-MB-231) via integrin receptors α2 and β1. This interaction is crucial for cancer cell migration and metastasis, suggesting that this compound may facilitate tumor progression by promoting cell adhesion to extracellular matrices .

2. Influence on Growth Factor Signaling

As a derivative of pro-IGF-I, this compound is involved in signaling pathways that regulate cell growth and survival. It has been demonstrated that this compound can activate the IGF signaling pathway, which is pivotal in cellular proliferation and anti-apoptotic mechanisms .

3. Anti-inflammatory Effects

This compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokine production. Studies have indicated that it can downregulate the expression of key inflammatory mediators such as TNF-α and IL-6 through the inhibition of NF-κB signaling pathways .

In Vitro Studies

In vitro experiments have revealed that this compound influences various tumor cell lines. For instance:

- Cell Lines Tested : MDA-MB-231 (breast cancer), HT-29 (colon cancer), and others.

- Results : this compound significantly increased cell attachment rates in MDA-MB-231 cells by approximately 40% compared to control groups .

- Mechanistic Insights : The peptide's action was linked to integrin-mediated signaling pathways, enhancing cellular adhesion and migration.

In Vivo Studies

Research involving animal models has further validated the biological activity of this compound:

- Model Used : Mouse models of breast cancer.

- Findings : Administration of this compound resulted in increased tumor size and enhanced metastatic potential, correlating with its role in promoting cell adhesion .

Data Table: Summary of Biological Activities of this compound

| Biological Activity | Effect Observed | Reference |

|---|---|---|

| Cell Adhesion | ↑ 40% increase in MDA-MB-231 attachment | |

| Growth Factor Signaling | Activation of IGF pathway | |

| Anti-inflammatory | ↓ TNF-α and IL-6 production |

Case Study 1: Breast Cancer Metastasis

A study highlighted the role of this compound in breast cancer metastasis. Mice treated with this compound exhibited enhanced tumor growth and increased lung metastases compared to untreated controls. This study underscores the potential dual role of this compound as both a growth factor and a promoter of metastatic behavior in cancer cells.

Case Study 2: Inflammatory Response Modulation

Another investigation focused on the anti-inflammatory properties of this compound. In models of induced colitis, treatment with this compound resulted in reduced inflammation markers and improved histological scores, demonstrating its therapeutic potential in inflammatory diseases .

Propriétés

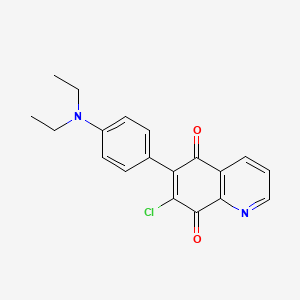

IUPAC Name |

7-chloro-6-[4-(diethylamino)phenyl]quinoline-5,8-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClN2O2/c1-3-22(4-2)13-9-7-12(8-10-13)15-16(20)19(24)17-14(18(15)23)6-5-11-21-17/h5-11H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAZVKSMDPVMMPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC=C(C=C1)C2=C(C(=O)C3=C(C2=O)C=CC=N3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20434702 | |

| Record name | 7-Chloro-6-[4-(diethylamino)phenyl]quinoline-5,8-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20434702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

389614-94-2 | |

| Record name | 7-Chloro-6-[4-(diethylamino)phenyl]quinoline-5,8-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20434702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.